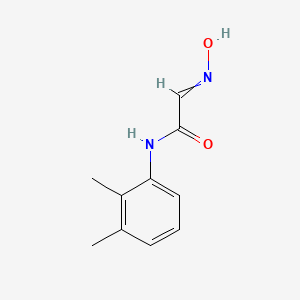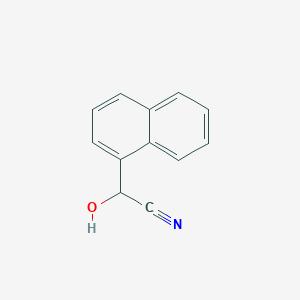
2-bromo-3-(methylthio)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(methylthio)thiophene is an organic compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of a bromine atom at the second position and a methylthio group at the third position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-(methylthio)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide. The reaction typically involves dissolving 3-methylthiophene in glacial acetic acid and acetic anhydride, followed by the addition of N-bromosuccinimide. The mixture is stirred, and the reaction proceeds with a slight exotherm to around 44°C. After completion, the reaction mixture is poured onto ice, neutralized with sodium bisulfite, and extracted with ether. The ether layer is washed with water and concentrated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 2-Bromo-3-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
2-Bromo-3-(methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting viral infections and neurological disorders.
Industry: It is utilized in the production of advanced materials, such as conducting polymers and organic semiconductors
作用機序
The mechanism of action of 2-bromo-3-(methylthio)thiophene depends on its specific applicationFor example, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a new carbon-carbon bond . The methylthio group can also undergo oxidation or substitution, further modifying the compound’s properties .
類似化合物との比較
2-Bromo-3-(methylthio)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-3-methylthiophene: Similar structure but lacks the methylthio group.
2-Bromo-3-(bromomethyl)thiophene: Contains an additional bromine atom on the methyl group.
3-Methylthiophene: Lacks the bromine atom, making it less reactive in certain coupling reactions
Uniqueness: The presence of both a bromine atom and a methylthio group in this compound makes it a versatile intermediate for various chemical transformations. Its unique structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis and material science .
特性
CAS番号 |
94781-39-2 |
|---|---|
分子式 |
C5H5BrS2 |
分子量 |
209.1 g/mol |
IUPAC名 |
2-bromo-3-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5BrS2/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 |
InChIキー |
KVNUPCKTMYKQBW-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(SC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid](/img/structure/B8758598.png)










